molecular formula C10H10F3NO2 B020503 N-(4-Hydroxymethylbenzyl)trifluoroacetamide CAS No. 171723-95-8

N-(4-Hydroxymethylbenzyl)trifluoroacetamide

Cat. No. B020503
M. Wt: 233.19 g/mol
InChI Key: BRPKWGMIAIWOJL-UHFFFAOYSA-N
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Description

N-(4-Hydroxymethylbenzyl)trifluoroacetamide is a chemical compound characterized by the presence of a trifluoroacetamide group. This compound, like other trifluoroacetamides, is significant in various chemical reactions and has unique physical and chemical properties.

Synthesis Analysis

The synthesis of compounds similar to N-(4-Hydroxymethylbenzyl)trifluoroacetamide often involves reactions with trifluoroacetic anhydride. For example, the double ring closure of N-(2-hydroxybenzyl)-α-amino acids with trifluoroacetic anhydride leads to the formation of specific oxazolobenzoxazinones, as described by Chantegrel et al. (1993) (Chantegrel, Deshayes, & Faure, 1993).

Molecular Structure Analysis

The molecular structure of trifluoroacetamide derivatives is typically supported by infrared (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy, as well as X-ray analysis. These methods provide detailed insights into the atomic arrangement and bonding within the molecule.

Chemical Reactions and Properties

Trifluoroacetamide compounds participate in various chemical reactions due to their unique structural features. For instance, Olah et al. (1994) discussed the α-amidomethylation reaction of N-Hydroxymethylphthalimide in trifluoromethanesulfonic acid, demonstrating the reactivity of such compounds (Olah, Wang, Sandford, Oxyzoglou, & Prakash, 1994).

Physical Properties Analysis

The physical properties of N-(4-Hydroxymethylbenzyl)trifluoroacetamide and related compounds can be assessed using various spectroscopic techniques. These properties include melting points, boiling points, solubility, and specific optical rotations.

Chemical Properties Analysis

The chemical properties of these compounds are characterized by their reactivity, stability, and interactions with other chemical species. For example, the formation of complex cations with lanthanide complexes as studied by Liu et al. (1993) demonstrates the potential for diverse chemical interactions (Liu, Yang, Rettig, & Orvig, 1993).

Scientific Research Applications

Antioxidant Capacity Measurement

A novel 19F-NMR method utilizes trifluoroacetanilidic detectors, including N-(4-hydroxyphenyl)-trifluoroacetamide, for measuring the antioxidant capacity of biomolecules and biofluids. This approach allows for the assessment of antioxidant capacities in various compounds, offering insights into their scavenging abilities against hydroxyl radicals, which is crucial for understanding their potential protective effects against oxidative stress (Aime et al., 1999).

Derivatization in Analytical Chemistry

Derivatization techniques employing compounds like bis-(trimethylsilyl)trifluoroacetamide (BSTFA) are essential for the measurement of oxygenated organics in environmental and biological samples. This method enhances the detection of atmospheric photooxidation products not easily identified by other techniques. The process involves the silylation of –OH and –COOH groups, improving analytical methods for studying environmental pollutants and atmospheric chemistry (Spaulding Rs & Charles Mj, 2002).

Atmospheric Oxidation Product Identification

The atmospheric oxidation of hydrocarbons leads to products with functional groups such as −COOH, −OH, and −C=O. Identifying these compounds is challenging due to their high polarity. A method using derivatization with silylation reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) simplifies the analysis, enabling the resolution of these derivatives by GC columns. This technique is significant for environmental science, providing a way to study the impact of hydrocarbon oxidation on air quality (Yu, Flagan, & Seinfeld, 1998).

Synthesis of Cyclic Imides

Trifluoroacetamide is instrumental in the synthesis of cyclic imides from diacids, offering a single-step asymmetric synthesis method for compounds like thalidomide. This approach showcases the compound's role in facilitating efficient synthetic pathways for pharmaceutical research, highlighting its utility in creating therapeutically relevant molecules (Flaih, Pham-Huy, & Galons, 1999).

Safety And Hazards

The safety and hazards associated with “N-(4-Hydroxymethylbenzyl)trifluoroacetamide” are not specified in the available resources. It is a controlled product, and documentation may be required to meet relevant regulations .

Future Directions

The future directions for “N-(4-Hydroxymethylbenzyl)trifluoroacetamide” are not clear from the available information. Given its use in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

2,2,2-trifluoro-N-[[4-(hydroxymethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)9(16)14-5-7-1-3-8(6-15)4-2-7/h1-4,15H,5-6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPKWGMIAIWOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578879
Record name 2,2,2-Trifluoro-N-{[4-(hydroxymethyl)phenyl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Hydroxymethylbenzyl)trifluoroacetamide

CAS RN

171723-95-8
Record name 2,2,2-Trifluoro-N-{[4-(hydroxymethyl)phenyl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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